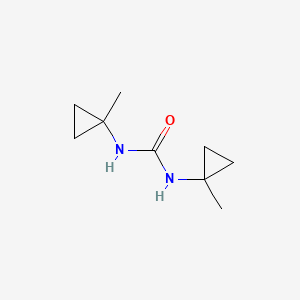![molecular formula C22H22N2O4 B2526669 ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate CAS No. 304873-02-7](/img/structure/B2526669.png)
ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared using a novel anti-juvenile hormone agent and showed biological activity when tested on larvae of the silkworm, indicating the importance of the 4-ethoxycarbonyl group on the benzene ring for activity . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was synthesized by a Knoevenagel condensation reaction, which is a common method for synthesizing α,β-unsaturated carbonyl compounds . These methods could potentially be applied to the synthesis of ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectral studies and confirmed by X-ray diffraction. For example, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond and crystallizes in the monoclinic crystal system . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the use of stereospecific oxidizing reagents and conditions developed for sensitive systems . These reactions are important for introducing functional groups and constructing the carbon framework of the molecule, which ultimately determines the compound's chemical properties and biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate are not provided, related compounds have been evaluated for their antimicrobial and antioxidant susceptibilities . These properties are influenced by the molecular structure and functional groups present in the compound, which can interact with biological targets or free radicals.
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
Various methods have been explored for the synthesis of complex organic compounds, including those involving ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate. For instance, the synthesis of orthogonally protected amino acids, as precursors for edeine analogs, employs N-protected diaminopropanoic acid, showcasing the versatility in generating asymmetric carbon atoms, which could be relevant for compounds like ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate (Czajgucki, Sowiński, & Andruszkiewicz, 2003). Furthermore, the study of asymmetric intramolecular Michael reactions provides insights into constructing chiral building blocks, potentially applicable to the synthesis of complex molecules including ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate (Hirai, Terada, Yamazaki, & Momose, 1992).
Catalytic Pathways
Catalysis plays a crucial role in the efficient synthesis of complex organic molecules. The use of Lewis acid molecular sieves in Diels–Alder and dehydrative aromatization reactions, as investigated by Pacheco et al. (2015), offers a pathway to biobased terephthalic acid precursors, hinting at catalytic strategies that could be relevant for synthesizing compounds like ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate (Pacheco, Labinger, Sessions, & Davis, 2015).
Analytical and Spectral Studies
The analytical and spectral study of furan ring-containing organic ligands provides essential insights into the structural and electronic properties of complex molecules. Patel (2020) explored the synthesis, characterization, and antimicrobial activities of furan ring-containing ligands, which can inform the study of similar compounds (Patel, 2020).
Molecular Interactions and Properties
Crystal Packing and Interactions
Understanding the molecular interactions and crystal packing of complex organic compounds is vital for their application in scientific research. Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the significance of N⋯π and O⋯π interactions, which could be relevant to the study of ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate (Zhang, Wu, & Zhang, 2011).
Applications in Material Science
Electrochromic Materials
The development of electrochromic materials using organic compounds, as explored by Sotzing, Reynolds, and Steel (1996), showcases the potential of organic molecules in creating advanced materials with tunable optical properties, which could extend to the applications of ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate in material science (Sotzing, Reynolds, & Steel, 1996).
Eigenschaften
IUPAC Name |
ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-2-27-22(26)17-8-6-16(7-9-17)20-11-10-19(28-20)14-18(15-23)21(25)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKQBNFLZBHEV-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)
![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2526589.png)

![N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2526592.png)

![1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2526597.png)


![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2526600.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)

![2-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2526603.png)
